3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate
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Overview
Description
3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a complex organic compound that features a combination of fluorophenyl, thiadiazolyl, and thiophenesulfonate groups
Mechanism of Action
Target of Action
It’s known that thiadiazole derivatives, which this compound is a part of, generally have the ability to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It’s known that thiadiazole derivatives can interact with dna, disrupting its replication process . This interaction and the resulting changes can lead to the inhibition of cell replication, particularly in cancer cells .
Biochemical Pathways
Given that thiadiazole derivatives can disrupt dna replication, it’s likely that the compound affects pathways related to cell division and growth .
Result of Action
The compound with a 3-fluorophenyl substituent has shown significant activity against certain cancer cell lines in in vitro assays . For instance, it has demonstrated notable activity against prostate cancer (PC-3) cells, with an IC50 value of 64.46 µM, and against colon cancer (HT-29) cells, with an IC50 value of 33.67 µM . These results suggest that the compound’s action leads to a decrease in the viability of these cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and sulfur-containing reagents. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, and the thiophenesulfonate group is added through sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups often have enhanced binding affinities and biological activities.
Thiophenesulfonate derivatives: These compounds are known for their solubility and stability properties.
Uniqueness
3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
(3-fluorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O3S3/c13-8-2-1-3-9(6-8)18-21(16,17)12-5-4-11(20-12)10-7-19-15-14-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXTVLRDYQAZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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